1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13332599
InChI: InChI=1S/C12H11F3O4/c1-18-7-3-4-8(10(5-7)19-2)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC
Molecular Formula: C12H11F3O4
Molecular Weight: 276.21 g/mol

1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

CAS No.:

Cat. No.: VC13332599

Molecular Formula: C12H11F3O4

Molecular Weight: 276.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone -

Specification

Molecular Formula C12H11F3O4
Molecular Weight 276.21 g/mol
IUPAC Name 1-(2,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Standard InChI InChI=1S/C12H11F3O4/c1-18-7-3-4-8(10(5-7)19-2)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3
Standard InChI Key AWFUGHZAMVIYEF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC

Introduction

Molecular Structure and Physicochemical Properties

Physical Properties

While experimental data for the exact compound are unavailable, extrapolation from similar structures provides estimates:

  • Molecular Weight: ~276.21 g/mol (matching C₁₂H₁₁F₃O₄).

  • Melting Point: Likely between 38–40°C, analogous to 1-benzoyl-3,3,3-trifluoroacetone .

  • Boiling Point: Estimated at ~224°C under standard pressure, consistent with trifluoroacetone derivatives .

  • Density: ~1.3 g/cm³, comparable to related fluorinated ketones .

  • Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., acetone, DMF) due to the trifluoromethyl group’s lipophilicity and the benzoyl moiety’s aromaticity.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Key absorption bands include C=O stretching (~1700 cm⁻¹ for the diketone), C-F vibrations (~1100–1200 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and diketone methylene protons (δ 3.5–4.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 180–190 ppm), CF₃ (δ 120–125 ppm, quartet), and aromatic carbons (δ 110–160 ppm) .

  • Mass Spectrometry (MS): Predominant fragments include [M – CO]⁺ and [CF₃]⁺ ions, consistent with trifluoroacetone derivatives .

Synthetic Methodologies

Precursor-Based Routes

The synthesis of 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetone likely involves a multi-step approach, drawing from methods used for analogous compounds:

  • Friedel-Crafts Acylation: Introduction of the trifluoroacetyl group to 2,4-dimethoxybenzene via reaction with trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl₃) .

  • Halogenation and Hydrogenolysis: As described in patent US7002043B2 , halogenated intermediates (e.g., 1,1-dichloro-3,3,3-trifluoroacetone) undergo hydrogenolysis in a liquid-phase reaction with transition metal catalysts (e.g., Pd/C) to yield trifluoroacetone derivatives. Adapting this method, 2,4-dimethoxybenzoyl chloride could react with trifluoroacetone precursors under controlled conditions.

Optimization Challenges

  • Byproduct Formation: Similar to the production of 1,1,1-trifluoroacetone , competing reactions may generate difluoroacetone impurities, necessitating precise control of reaction parameters (temperature, catalyst loading).

  • Purification: Distillation or recrystallization may be required to isolate the target compound, given the potential for azeotrope formation with byproducts .

Applications in Chemical Synthesis

Pharmaceutical Intermediates

Trifluoroacetone derivatives are pivotal in synthesizing fluorinated drugs due to their metabolic stability and enhanced bioavailability. For example:

  • Anticancer Agents: The CF₃ group improves membrane permeability and resistance to enzymatic degradation.

  • Antiviral Compounds: Fluorinated ketones act as protease inhibitors, as seen in HIV therapeutic development.

Agrochemical Development

In agrochemistry, 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetone could serve as a precursor for herbicides or pesticides, leveraging the electron-withdrawing trifluoromethyl group to enhance reactivity toward biological targets .

Ligand Design in Coordination Chemistry

The diketone moiety enables chelation to metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes useful in catalysis or material science.

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